Ethyl 3-(6-chloropyridazin-3-yl)benzoate
Description
Ethyl 3-(6-chloropyridazin-3-yl)benzoate is an organic compound featuring a benzoate ester core substituted with a 6-chloropyridazinyl group at the meta-position. The pyridazine ring, a nitrogen-containing heterocycle, confers unique electronic and steric properties, while the ethyl ester group enhances solubility and modulates reactivity. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for functionalization and interaction with biological targets.
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
ethyl 3-(6-chloropyridazin-3-yl)benzoate |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-5-3-4-9(8-10)11-6-7-12(14)16-15-11/h3-8H,2H2,1H3 |
InChI Key |
MRWLJCIBOUPXPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 3-(6-chloropyridazin-3-yl)benzoate typically follows these key steps:
- Formation of the 6-chloropyridazin-3-yl intermediate
- Coupling of the pyridazine moiety with a benzoate ester
- Purification and characterization of the final ester product
This approach leverages classical esterification techniques and heterocyclic chemistry to achieve the target molecule with good selectivity and yield.
Esterification via Carboxylic Acid Activation
A common and effective route to prepare aryl pyridazinyl esters, including this compound, involves the activation of the corresponding carboxylic acid followed by nucleophilic substitution with an alcohol or pyridazine derivative.
Typical Procedure
- Reagents : The carboxylic acid precursor (3-(6-chloropyridazin-3-yl)benzoic acid), ethyl alcohol or ethoxy group source, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and catalytic 4-dimethylaminopyridine (DMAP).
- Solvent : Dichloromethane (DCM) or similar inert organic solvents.
- Conditions : Room temperature under inert atmosphere (nitrogen), monitored by thin-layer chromatography (TLC).
- Workup : Quenching with saturated aqueous sodium bicarbonate, extraction with DCM, washing with brine, drying over sodium sulfate, and purification by column chromatography.
This method yields the ethyl ester with high purity and moderate to high yields.
Preparation of 6-Chloropyridazin-3-yl Benzoate Intermediate
The intermediate 6-chloropyridazin-3-yl benzoate is a key precursor that can be synthesized by reacting pyridine-2-ol derivatives with acid chlorides under phase-transfer catalysis conditions.
Experimental Details
- Reactants : Pyridine-2-ol (1 equiv.), acid chloride (1.5 equiv.), tetrabutylammonium hydrogen sulfate (nBu4NHSO4, 1 mol%), and sodium carbonate (2.5 equiv.).
- Solvent : Dichloromethane.
- Reaction : Stirring at room temperature for 12 hours.
- Purification : Filtration, extraction, drying, and column chromatography.
| Compound | Yield (%) | Physical State | Melting Point (°C) | Key NMR Shifts (1H, ppm) | HRMS (m/z) Found/Calculated |
|---|---|---|---|---|---|
| 6-chloropyridazin-3-yl benzoate | 26 | White solid | 91.5 | 8.27–8.22 (m, 2H), 7.74–7.64 (m, 2H), 7.60–7.48 (m, 3H) | 257.0088 (found), 257.0088 (calc.) |
This intermediate is crucial for subsequent esterification to form the final ethyl ester.
Multi-Step Synthesis Route (Literature Summary)
The synthesis often involves:
- Synthesis of 6-chloropyridazin-3-yl benzoic acid or its derivatives via chlorination and functional group transformations on pyridazine rings.
- Activation of the carboxylic acid group using carbodiimide coupling agents (e.g., EDC·HCl) in the presence of DMAP.
- Esterification with ethanol to yield this compound.
- Purification by silica gel chromatography.
- Characterization by NMR (1H, 13C), HRMS, and melting point determination.
Comparative Analysis with Related Compounds
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| This compound | Chlorinated pyridazine ring + ethyl benzoate ester | Combines heterocyclic and ester functionalities; potential for biological activity |
| Ethyl 3-(6-chloro-3-pyridazinyl)oxybenzoate | Contains an ether linkage | Different reactivity due to ether group |
| 3-(6-Chloropyridazin-3-yl)benzoic acid | Lacks ethyl ester functionality | More acidic, different solubility and reactivity |
This comparison highlights the synthetic importance of the esterification step in modulating compound properties.
Notes on Reaction Conditions and Optimization
- Atmosphere : Nitrogen or argon atmosphere is recommended to avoid moisture and oxidation.
- Temperature : Room temperature or slightly elevated temperatures (up to 50 °C) are used depending on the step.
- Catalysts and Additives : DMAP is commonly used to catalyze esterification; phase-transfer catalysts like nBu4NHSO4 facilitate nucleophilic substitutions.
- Purification : Silica gel column chromatography remains the standard for isolating pure product.
- Monitoring : TLC and HPLC are used to track reaction progress and purity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| Formation of 6-chloropyridazin-3-yl benzoate | Pyridine-2-ol, acid chloride, Na2CO3, nBu4NHSO4, DCM, RT, 12 h | 26 | Intermediate for ester formation |
| Esterification of acid with ethanol | Acid, EDC·HCl, DMAP, DCM, RT, inert atmosphere | Moderate to high | Produces this compound |
| Purification and characterization | Column chromatography, NMR, HRMS | Purity >95% | Essential for confirming structure |
Chemical Reactions Analysis
Ethyl 3-(6-chloropyridazin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridazinyl moiety, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(6-chloropyridazin-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and binding affinities.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-chloropyridazin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridazinyl group is known to enhance binding affinity and specificity, making it a valuable component in drug design .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Reactivity and Functional Group Influence
- Methyl esters (e.g., Mthis compound) may exhibit lower thermal stability due to reduced steric bulk .
- Substituent Effects : The 6-chloropyridazinyl group introduces electron-withdrawing characteristics, stabilizing the molecule and influencing its binding affinity in biological systems. Fluorinated analogs (e.g., Ethyl 2-(6-chloropyridazin-3-yl)-2-fluoroacetate) demonstrate altered reactivity, with fluorine atoms enhancing metabolic stability in agrochemicals .
- Pharmacological Potential: Compounds like Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) highlight the role of pyridazine in kinase inhibition, suggesting similar mechanisms for this compound in therapeutic contexts .
Spectroscopic and Physical Property Trends
- Solvatochromic Behavior : Analogous ethyl benzoates exhibit solvatochromism in polymer matrices (e.g., PLA vs. PET), where molecular polarity and dipole moments affect absorption spectra. This property is critical for dye-polymer compatibility studies .
- Thermal Stability : Methyl esters generally have lower boiling points than ethyl esters due to shorter alkyl chains, as seen in Mthis compound (Table 1) .
Research Findings and Limitations
- Synthetic Challenges : The preparation of this compound may require sulfonation or coupling reactions under controlled conditions, as demonstrated in the synthesis of ethyl 3-(chlorosulfonyl)benzoate (54 g yield, 81% efficiency) .
- Reactivity Trade-offs : While ethyl esters improve solubility, they may reduce crystallinity compared to methyl analogs, complicating purification .
- Data Gaps : Direct biological or toxicity data for this compound are absent in the evidence, necessitating extrapolation from structurally related compounds.
Q & A
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
